molecular formula C10H10O2 B12862049 2-(Benzofuran-4-yl)ethanol

2-(Benzofuran-4-yl)ethanol

Cat. No.: B12862049
M. Wt: 162.18 g/mol
InChI Key: KILXUMJYXAQYTR-UHFFFAOYSA-N
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Description

2-(Benzofuran-4-yl)ethanol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-4-yl)ethanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-4-carboxaldehyde, while reduction can produce 2-(benzofuran-4-yl)ethane .

Scientific Research Applications

2-(Benzofuran-4-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a similar structure but without the ethanol group.

    2-(Benzofuran-2-yl)ethanol: A positional isomer with the ethanol group at a different position.

    4-(Benzofuran-2-yl)butanol: A longer-chain alcohol derivative.

Uniqueness

2-(Benzofuran-4-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanol group at the 4-position of the benzofuran ring can enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)ethanol

InChI

InChI=1S/C10H10O2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,11H,4,6H2

InChI Key

KILXUMJYXAQYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1)CCO

Origin of Product

United States

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